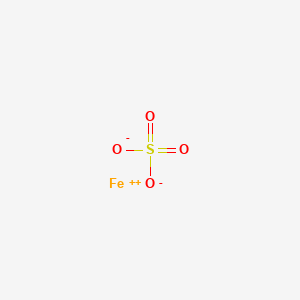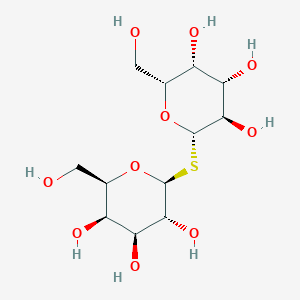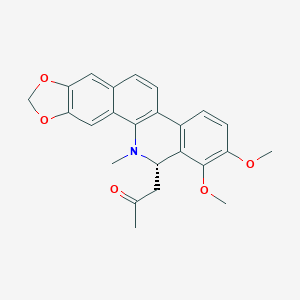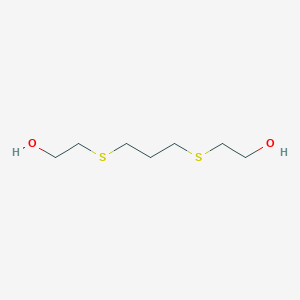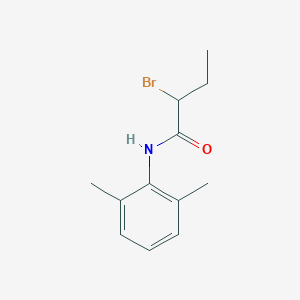
3-O-咖啡酰奎尼酸
描述
3-O-阿魏酰奎宁酸: 是奎宁酸结合的酚酸的衍生物。它是一种天然存在的化合物,存在于各种植物中,以其抗氧化特性而闻名。 该化合物的分子式为C17H20O9,分子量为368.34 g/mol 。 它是一种白色至灰白色固体,可溶于DMSO和其他有机溶剂 .
科学研究应用
化学: 3-O-阿魏酰奎宁酸用作分析化学中的标准化合物,用于定量植物提取物中的酚酸。 它也用于合成其他生物活性化合物 .
生物学: 该化合物具有抗氧化活性,并因其保护细胞免受氧化应激的潜力而受到研究。 它还被研究用于其在植物防御机制中抵御病原体的作用 .
医学: 3-O-阿魏酰奎宁酸由于其抗氧化特性,具有潜在的治疗应用。 它正在研究其预防或治疗与氧化应激相关的疾病(例如心血管疾病和神经退行性疾病)的潜力 .
工业: 该化合物在食品和饮料行业中用作天然抗氧化剂。 它也因其潜在的皮肤保护特性而被探索用于化妆品和个人护理产品 .
作用机制
3-O-阿魏酰奎宁酸主要通过其抗氧化活性发挥作用。它清除自由基和活性氧 (ROS),从而保护细胞免受氧化损伤。 该化合物还上调抗氧化酶的表达并下调促氧化酶的表达 。 分子靶标包括参与氧化应激反应的各种信号通路,例如 Nrf2 通路 .
生化分析
Biochemical Properties
3-O-Feruloylquinic acid interacts with various enzymes, proteins, and other biomolecules. It is known for its antioxidant activity, which is a crucial biochemical reaction . The antioxidant activity of 3-O-Feruloylquinic acid is believed to be due to its ability to donate electrons, neutralizing harmful free radicals in the body .
Cellular Effects
3-O-Feruloylquinic acid has significant effects on various types of cells and cellular processes. It influences cell function by acting as an antioxidant, protecting cells from damage caused by harmful free radicals . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-O-Feruloylquinic acid exerts its effects through several mechanisms. As an antioxidant, it can donate electrons, neutralizing free radicals and preventing them from causing cellular damage . This can lead to changes in gene expression and can influence the activity of various enzymes .
Metabolic Pathways
3-O-Feruloylquinic acid is involved in various metabolic pathways. It is a derivative of quinic acid-bound phenolic acid, indicating its involvement in the phenolic metabolism pathway
准备方法
合成路线和反应条件: 3-O-阿魏酰奎宁酸可以通过奎宁酸与阿魏酸的酯化反应合成。反应通常涉及使用偶联剂,例如二环己基碳二亚胺 (DCC) 和催化剂,例如 4-二甲基氨基吡啶 (DMAP) 在诸如二氯甲烷 (DCM) 的有机溶剂中。 该反应在室温下进行数小时,然后使用柱色谱法进行纯化 .
工业生产方法: 3-O-阿魏酰奎宁酸的工业生产涉及从植物来源(例如咖啡豆和某些水果)中提取该化合物。提取过程包括溶剂提取,然后使用诸如高效液相色谱 (HPLC) 之类的技术进行纯化。 该化合物也可以通过涉及植物细胞培养发酵的生物技术方法生产 .
化学反应分析
反应类型: 3-O-阿魏酰奎宁酸经历各种化学反应,包括:
氧化: 该化合物可以氧化形成奎宁酸和阿魏酸衍生物。
还原: 还原反应可以将该化合物转化为相应的醇。
取代: 酚羟基可以与各种亲电试剂发生取代反应.
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。
取代: 在碱的存在下使用酰氯和卤代烷烃等亲电试剂.
主要产品:
氧化: 奎宁酸和阿魏酸衍生物。
还原: 3-O-阿魏酰奎宁酸的醇衍生物。
取代: 各种取代的酚类化合物.
相似化合物的比较
类似化合物:
- 绿原酸 (CAS#327-97-9)
- 1-咖啡酰奎宁酸 (CAS#1241-87-8)
- **3-O-香豆酰奎宁酸
属性
IUPAC Name |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGZUCNPTLULOL-KJJWLSQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310632 | |
| Record name | 5-O-(E)-Feruloylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Feruloylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62929-69-5, 1899-29-2 | |
| Record name | 5-O-(E)-Feruloylquinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62929-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-O-(E)-Feruloylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Feruloylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 - 197 °C | |
| Record name | 3-Feruloylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 3-FQA is C16H18O9, and its molecular weight is 354.31 g/mol. [, , , , ]
A: Yes, 3-FQA has been characterized using various spectroscopic techniques, including UV, NMR (1D and 2D), and ESI-MS. [, , , , ] These techniques provide detailed information about its structure and can be used for identification and quantification.
ANone: 3-FQA is present in various plants, including:
- Coffee: Arabica and Robusta green coffee beans contain 3-FQA. Its levels can be used to discriminate between the two species. [] It also impacts the flavor stability of ready-to-drink coffee during storage. []
- Bamboo: Bamboo species like Bambusa multiplex produce 3-FQA, especially when treated with histone deacetylase inhibitors. []
- Sugarcane Top: 3-FQA is one of the major polyphenols found in sugarcane top. []
- Other Plants: It is also found in Solanum torvum fruit [, ], Bupleurum multinerve [], Centaurea calolepis [], Macleaya microcarpa [], Phellodendri Amurensis Cortex [], Pourouma guianensis leaves [], Stemona japonica [], Acanthopanax senticosus [], and black carrots. []
A: In Bambusa multiplex cells, a specific BAHD acyltransferase enzyme, BmHQT1, catalyzes the formation of 3-FQA. This enzyme uses feruloyl-CoA as the acyl donor and quinic acid as the acceptor, demonstrating regiospecificity for the C-3 position of quinic acid. []
ANone: While more research is needed, studies suggest 3-FQA may have several beneficial properties:
- Antioxidant Activity: 3-FQA exhibits potent antioxidant activity, scavenging free radicals and protecting against oxidative stress. [, , , ] It has been shown to quench DPPH and xanthine oxidase-generated radicals. []
- Anti-inflammatory Activity: Cnicin, a compound found alongside 3-FQA in Centaurea calolepis, exhibits anti-inflammatory activity by inhibiting NF-κB and iNOS. [] While more research is needed on 3-FQA specifically, its presence in traditionally used anti-inflammatory remedies suggests potential in this area. [, , ]
- Neuroprotective Effects: Research suggests that 3-FQA, along with other polyphenols from sugarcane top, might promote neuronal differentiation and improve mitochondrial function in astrocytes, potentially benefiting cognitive function. [] Further research is needed to confirm these findings.
- Wound Healing: Some studies indicate that 3-FQA, along with other phenylpropanoids, might possess wound-healing properties. []
A: Detailed information regarding the ADME profile of 3-FQA is limited and requires further investigation. [, ]
A: Currently, there are no published clinical trials specifically investigating the effects of 3-FQA in humans. []
ANone: Several analytical techniques are used to identify and quantify 3-FQA, including:
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors like DAD (diode-array detector) and MS (mass spectrometry) allows for the separation and quantification of 3-FQA in complex mixtures. [, , , , , , ]
- Ultra-High Performance Liquid Chromatography (UPLC): Similar to HPLC, UPLC offers higher resolution and sensitivity, enhancing the separation and detection of 3-FQA. [, , ]
- Mass Spectrometry (MS): Different MS techniques, including ESI-MS and Q-TOF-MS, are employed to identify and confirm the structure of 3-FQA based on its mass-to-charge ratio and fragmentation pattern. [, , , , , ]
ANone: Future research on 3-FQA should focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


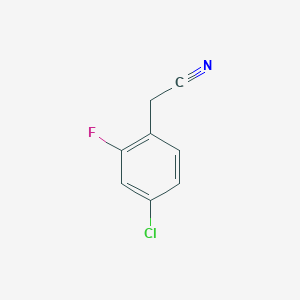
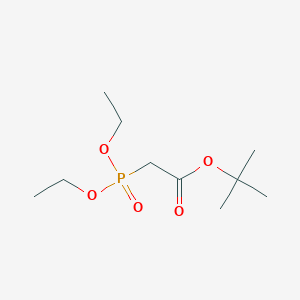
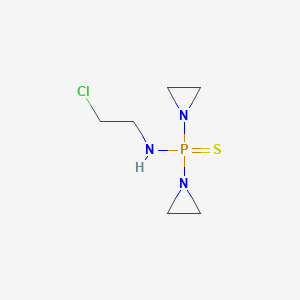
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)

![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)
